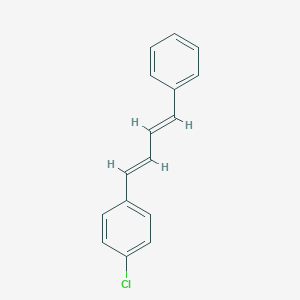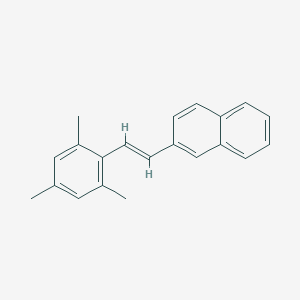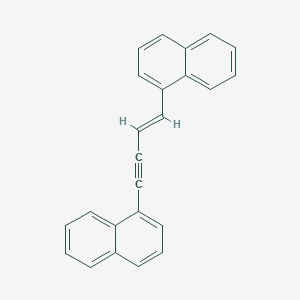![molecular formula C11H12BrNO2 B371782 1'-Bromospiro(1,3-dioxolane-2,9'-pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane)-3'-ylamine](/img/structure/B371782.png)
1'-Bromospiro(1,3-dioxolane-2,9'-pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane)-3'-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[43002,403,805,7]nonane]-4’-amine is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent bromination and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Addition Reactions: The spirocyclic structure allows for the addition of various reagents to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or amino derivatives, while oxidation and reduction reactions can produce various alcohols, ketones, or amines.
Applications De Recherche Scientifique
1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- 1’-Chlorospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
- 1’-Fluorospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
- 1’-Iodospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
Uniqueness: 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine is unique due to its bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the spirocyclic structure provides stability and rigidity, which can influence the compound’s biological activity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12g/mol |
Nom IUPAC |
1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4'-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-10-5-3-4(5)9(13)7(8(9)10)6(3)11(10)14-1-2-15-11/h3-8H,1-2,13H2 |
Clé InChI |
ULOACUZXAWMIQS-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C4C2(C6C3C56N)Br |
SMILES canonique |
C1COC2(O1)C3C4C5C4C2(C6C3C56N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)


![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)


